molecular formula C8H7F3N2O B1345114 2,2,2-trifluoro-N'-phenylacetohydrazide CAS No. 34064-31-8

2,2,2-trifluoro-N'-phenylacetohydrazide

Cat. No. B1345114
CAS RN: 34064-31-8
M. Wt: 204.15 g/mol
InChI Key: HWPBXYPSTIZFGV-UHFFFAOYSA-N
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Description

Synthesis and Characterization of Fluorinated Compounds

Synthesis Analysis

The synthesis of fluorinated aromatic compounds has been a subject of interest due to their potential applications in various fields. In one study, a novel fluorinated diamine monomer was synthesized by coupling trifluoroacetophenone with 4-nitrophenyl phenyl ether, followed by reduction with iron and hydrochloric acid . Another research focused on the synthesis of trifluoroacetyl-2-(4-aminophenyl)hydrazide from 4-nitrophenylhydrazide and trifluoroacetyl anhydride, providing optimal reaction conditions . Additionally, the synthesis of 2,4,5-trifluorophenylacetic acid was achieved through substitution and hydrolysis decarboxylation processes, offering a new pathway for the compound .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various analytical techniques. For instance, 1-trifluoroacetyl-2-(4-aminophenyl)hydrazide was identified using ^1H NMR, IR, MS, and elemental analysis, confirming the expected structure . The molecular structure analysis is crucial for understanding the properties and potential applications of these fluorinated compounds.

Chemical Reactions Analysis

Fluorinated compounds are known for their unique reactivity due to the presence of the highly electronegative trifluoromethyl group. The ortho-substituent on phenylboronic acid was found to play a significant role in catalyzing dehydrative amidation between carboxylic acids and amines, suggesting a mechanism involving a mixed anhydride . Moreover, the synthesis of enantiomerically pure aziridines and their ring opening with nucleophiles was reported, highlighting the influence of the trifluoromethyl group on regioselectivity . The development of trifluoroethyl onium triflates also demonstrated the reactivity of trifluoromethylated compounds in the formation of olefins .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often remarkable due to the trifluoromethyl group's influence. The fluorinated polyimides synthesized from the novel diamine exhibited good solubility in polar organic solvents, high thermal stability, and outstanding mechanical properties . These properties make them suitable for applications where high performance is required, such as in the aerospace and electronics industries.

Scientific Research Applications

Photoaffinity Labeling in Structural Biology

2,2,2-Trifluoro-N'-phenylacetohydrazide can potentially be involved in photoaffinity labeling (PAL) due to its structural similarity to photoreactive groups like arylazide, benzophenone, and 3-(trifluoromethyl)-3-phenyldiazirine. PAL is a pivotal method in structural biology, offering insights into drug targets, transport processes, and the stereochemistry of interactions between G-protein-coupled receptors and ligands. This technique aids in understanding biological systems' organization through modern instrumental analysis and computer-aided modeling (Vodovozova, 2007).

Microbial Degradation of Polyfluoroalkyl Chemicals

Compounds like 2,2,2-Trifluoro-N'-phenylacetohydrazide, due to their polyfluoroalkyl nature, could be studied within the context of microbial degradation of polyfluoroalkyl chemicals. This research area focuses on understanding how polyfluoroalkyl substances, potentially including perfluoroalkyl acid (PFAA) precursors, degrade biotically and abiotically in the environment. Such studies are crucial for assessing environmental fate, effects of precursors, and degradation pathways (Liu & Avendaño, 2013).

CF Bond Activation in Aliphatic Fluorides

Research on CF bond activation, including in molecules with trifluoromethyl groups, offers innovative methodologies for synthesizing new fluorinated building blocks. This area explores various methods to activate C-F bonds, which could be applicable to 2,2,2-Trifluoro-N'-phenylacetohydrazide, for synthesizing fluorinated or fluoroalkylated groups in an environmentally friendly manner. Such studies contribute to green chemistry by developing mild and efficient incorporation methods for fluorinated groups into target molecules (Shen et al., 2015).

Aqueous Fluoroalkylation Reactions

The exploration of fluoroalkylation reactions in aqueous media, including trifluoromethylation and other conversions, highlights the progress in developing environment-friendly methodologies for incorporating fluorinated groups into molecules. Research in this domain could extend to substances like 2,2,2-Trifluoro-N'-phenylacetohydrazide, emphasizing the development of green chemistry approaches for fluoroalkylation under mild conditions, leveraging water as a solvent or reactant (Song et al., 2018).

Safety And Hazards

The safety information for 2,2,2-trifluoro-N’-phenylacetohydrazide indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,2,2-trifluoro-N'-phenylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)7(14)13-12-6-4-2-1-3-5-6/h1-5,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPBXYPSTIZFGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00187663
Record name Acetic acid, trifluoro-, 2-phenylhydrazide
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Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoro-N'-phenylacetohydrazide

CAS RN

34064-31-8
Record name 2,2,2-Trifluoroacetic acid 2-phenylhydrazide
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Record name Acetic acid, trifluoro-, 2-phenylhydrazide
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Record name 34064-31-8
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Record name Acetic acid, trifluoro-, 2-phenylhydrazide
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Record name 2,2,2-trifluoro-N'-phenylacetohydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AA Berezin, G Zissimou… - The Journal of …, 2014 - ACS Publications
A two-step route to 1,3-disubstituted benzo- and pyrido-fused 1,2,4-triazinyl radicals is presented. The route involves the N′-(2-nitroarylation) of easily prepared N′-(het)…
Number of citations: 79 pubs.acs.org
JS Steen, JL Nuismer, V Eiva… - Journal of the …, 2022 - ACS Publications
Redox-active organic molecules are promising charge-storage materials for redox-flow batteries (RFBs), but material crossover between the posolyte and negolyte and chemical …
Number of citations: 30 pubs.acs.org

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